2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Description
Molecular Architecture and Conformational Analysis
The molecular architecture of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine displays a three-dimensional structure governed by the conformational preferences of its bicyclic core and flexible ethanamine side chain. The compound possesses a topological polar surface area of 47.08 Ų, indicating moderate polarity that influences its physicochemical properties and potential biological interactions. The calculated logarithm of the partition coefficient (LogP) value of -0.3426 suggests hydrophilic character, which is consistent with the presence of multiple nitrogen atoms and the primary amine functionality.
Conformational analysis reveals that the dihydropyrazolo[1,5-a]pyrazine system adopts a non-planar arrangement due to the partial saturation of the pyrazine ring. The six-membered pyrazine portion of the fused system exhibits a boat-like conformation, similar to observations made in related dihydropyrimidine systems where pseudo-boat conformations are prevalent. The conformational flexibility of the system is primarily concentrated in the saturated portions of the molecule, particularly the 4H,5H,6H,7H positions of the pyrazolo[1,5-a]pyrazine core.
The InChI representation InChI=1S/C8H14N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,2,4-7,9H2 provides detailed connectivity information, while the SMILES notation NCCN1CCn2nccc2C1 illustrates the systematic arrangement of atoms within the molecular framework. These structural descriptors confirm the presence of four nitrogen atoms distributed throughout the molecule, contributing to its hydrogen bonding capabilities with two hydrogen bond donors and four hydrogen bond acceptors.
Heterocyclic Core: Pyrazolo[1,5-a]pyrazine System
The pyrazolo[1,5-a]pyrazine heterocyclic core represents a fused bicyclic system containing both pyrazole and pyrazine moieties. This system belongs to the broader family of pyrazolo compounds that exhibit diverse biological activities and serve as important scaffolds in medicinal chemistry. The fusion pattern creates a [1,5-a] connectivity between the pyrazole and pyrazine rings, resulting in a specific geometric arrangement that influences the compound's overall properties.
The pyrazole portion of the system contains two adjacent nitrogen atoms, which can participate in tautomeric equilibria characteristic of pyrazole derivatives. However, in the fused pyrazolo[1,5-a]pyrazine system, the tautomeric behavior is constrained by the bridging connectivity with the pyrazine ring. The pyrazine component contributes additional nitrogen atoms at positions that create a symmetrical arrangement within the six-membered ring portion.
Synthetic approaches to pyrazolo[1,5-a]pyrazine derivatives typically involve cyclization reactions starting from appropriately substituted pyrazole precursors. The formation of the fused system can be achieved through various methodologies, including reactions of 2,2-dichlorovinylacetophenones with suitable nitrogen nucleophiles, followed by cyclization to form the complete bicyclic framework. The partially saturated nature of the 6,7-dihydro system results from selective reduction or direct synthesis using conditions that preserve the aromatic character of the pyrazole ring while reducing the pyrazine portion.
| Property | Value |
|---|---|
| Ring System | Pyrazolo[1,5-a]pyrazine |
| Saturation Level | 6,7-dihydro-4H,5H |
| Nitrogen Atoms in Core | 4 |
| Aromatic Character | Partial (pyrazole portion) |
| Fusion Type | [1,5-a] connectivity |
Side-Chain Functionalization: Ethanamine Substituent
The ethanamine substituent attached to the pyrazolo[1,5-a]pyrazine core introduces significant functional diversity to the molecular structure. This two-carbon chain bearing a terminal primary amine group is connected to the nitrogen atom at position 5 of the heterocyclic system. The ethanamine functionality provides the compound with basic properties due to the presence of the unsubstituted amino group, which can readily accept protons under physiological conditions.
The connectivity pattern places the ethanamine substituent in a position where it can adopt various conformations relative to the heterocyclic core. The C-N bonds within the ethylene bridge allow rotational freedom, enabling the terminal amine group to occupy different spatial orientations. This conformational flexibility is important for potential biological activities, as it allows the molecule to adapt its three-dimensional shape to interact with various biological targets.
The primary amine functionality serves as a hydrogen bond donor and can participate in ionic interactions under appropriate pH conditions. The basic nature of the amine group, combined with the electron-rich heterocyclic system, creates a molecule with multiple sites for intermolecular interactions. The ethanamine chain also provides a handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex derivatives.
Structural analysis indicates that the ethanamine substituent contributes to the overall polarity of the molecule while maintaining sufficient flexibility to accommodate various binding modes. The two-carbon spacer length provides optimal geometry for many biological interactions while avoiding steric conflicts with the bulky heterocyclic core.
Isomerism and Stereochemical Considerations
The structural framework of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine presents several important stereochemical considerations, although the compound itself does not contain classical stereocenters. The primary source of isomerism in this system relates to the conformational preferences of the partially saturated heterocyclic core and the rotational freedom of the ethanamine side chain.
Conformational isomerism represents the most significant form of isomerism in this compound. The 6,7-dihydropyrazine portion of the molecule can adopt different puckered conformations, similar to those observed in cyclohexane derivatives. The boat and chair conformations of the six-membered ring create distinct three-dimensional arrangements that can interconvert through ring-flipping processes. These conformational changes affect the spatial arrangement of substituents and can influence molecular recognition events.
The pyrazole portion of the system introduces additional complexity related to tautomerism, although this is constrained by the fused ring structure. In related pyrazole systems, prototropic tautomerism between different nitrogen atoms can occur, but the bridging connectivity in the pyrazolo[1,5-a]pyrazine system limits such rearrangements. The electronic distribution within the heterocyclic core can still vary depending on the precise arrangement of double bonds and the influence of substituents.
Rotational isomerism around the C-N bond connecting the ethanamine substituent to the heterocyclic core provides another dimension of structural variability. The rotation around this bond allows the terminal amine group to occupy different spatial relationships relative to the heterocyclic system. These rotational conformers can have different energies and may be relevant for biological activity, as they present the amine functionality in various orientations for potential interactions with biological targets.
The absence of traditional stereocenters in this compound simplifies its stereochemical profile compared to many pharmaceutical compounds, but the conformational flexibility still provides opportunities for selective molecular recognition. Understanding these isomeric relationships is crucial for predicting the compound's behavior in biological systems and for designing synthetic approaches to related derivatives.
| Isomerism Type | Occurrence | Significance |
|---|---|---|
| Conformational | High | Ring puckering, side chain rotation |
| Tautomeric | Limited | Constrained by fusion |
| Geometric | None | No double bonds in side chain |
| Optical | None | No stereocenters present |
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,2,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDRHKOTBYPBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(II)-Catalyzed Cycloaddition and Enaminone Complexes
A recent study demonstrated the use of silica gel-bound Cu(II)–enaminone complexes as heterogeneous catalysts for regio- and stereoselective synthesis of 6,7-dihydro-1H,5H-pyrazolo fused systems via [3 + 2] cycloadditions. Key points include:
- Enaminones derived from active methylene compounds are immobilized on 3-aminopropyl silica gel.
- Treatment with Cu(OAc)2·H2O forms copper complexes that catalyze cycloaddition reactions efficiently at room temperature.
- This method avoids the need for reducing agents (e.g., sodium ascorbate), simplifying workup.
- Catalysts derived from 2-indanone enaminones showed quantitative conversion in model reactions, indicating high activity and selectivity.
Although this method targets pyrazolo[1,2-a]pyrazoles, the approach's mild conditions and catalyst design principles can be adapted for pyrazolo[1,5-a]pyrazine synthesis, especially for introducing aminoalkyl substituents through nucleophilic amine reactions post-cyclization.
Multicomponent Biginelli-Type Condensation
Another approach involves a modified Biginelli reaction between 5-amino-substituted azoles (including pyrazoles) with aldehydes and active methylene carbonyl compounds:
- The reaction proceeds under catalyst-free or mild acid-catalyzed conditions in solvents like DMF or ethanol.
- Heating the mixture briefly (~20 minutes) followed by precipitation yields functionalized dihydropyrazolo fused heterocycles.
- Variations in aldehyde and dicarbonyl substrates allow for structural diversity.
- This method provides access to 4,7-dihydropyrazolo[1,5-a]pyrimidines, which are structurally related and can be precursors to pyrazolo[1,5-a]pyrazine analogs.
- The reaction tolerates various substituents and can be optimized by solvent volume, reagent ratios, and temperature.
This MCR strategy is efficient and scalable, producing moderate to good yields (32-65%) of fused heterocycles, which can be further functionalized to introduce ethanamine groups by reduction or substitution.
Alkylation and Cyclization of Pyrazole Derivatives
A synthetic route to related pyrazolo fused diazepines involves:
- Alkylation of methyl pyrazole dicarboxylates with N-Boc-protected bromoalkyl amines.
- Subsequent deprotection of the Boc group induces intramolecular cyclization to form the fused ring.
- Selective reduction of lactams using borane yields free amines.
- Protection and further functionalization of the amine allow for introduction of ethan-1-amine substituents.
Though this method focuses on pyrazolo[1,5-a]diazepines, the strategy of alkylation with protected amines followed by cyclization and reduction is applicable to the preparation of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine.
Summary Table of Preparation Methods
Research Findings and Considerations
- The copper(II)-catalyzed approach offers regioselectivity and operational simplicity, suitable for complex pyrazolo fused systems.
- Multicomponent Biginelli-type reactions provide a rapid and modular route to functionalized heterocycles, but reaction conditions must be optimized to avoid by-products.
- Alkylation of pyrazole derivatives with protected amines followed by cyclization and reduction is a flexible method to install ethanamine substituents.
- Choice of solvent, temperature, and catalyst impacts yield and purity significantly.
- The preparation of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine may require adaptation of these methods with specific starting materials and protecting group strategies.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor of specific enzymes and receptors.
Medicine: Studied for its potential as a therapeutic agent in the treatment of neurological disorders, mood disorders, and cognitive dysfunction
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets, such as metabotropic glutamate receptor subtype 2 (mGluR2). As a negative allosteric modulator, the compound binds to an allosteric site on the receptor, altering its conformation and reducing its activity . This modulation can lead to changes in synaptic transmission and neuronal excitability, which are relevant in the context of mood and cognitive disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substitutions
The pyrazolo[1,5-a]pyrazine core allows for diverse substitutions, which modulate physicochemical properties and biological activity. Key analogs include:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Pharmacological Activity and Target Specificity
The pyrazolo[1,5-a]pyrazine scaffold is utilized in diverse therapeutic contexts:
- Parkin E3 Ligase Modulation : Derivatives like BIO-1966561 () act as positive allosteric modulators (PAMs) of Parkin, a key enzyme in Parkinson’s disease. The ethylamine group in the target compound may similarly enhance binding to ubiquitin-like domains .
- mGlu Receptor Modulation: mGlu5 PAMs: VU0462807 () incorporates an acyl dihydropyrazolo[1,5-a]pyrimidinone core, demonstrating superior solubility and efficacy in rodent models. The pyrazine vs. pyrimidine ring distinction alters electronic properties and receptor affinity . mGluR2 NAMs: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives () act as negative allosteric modulators (NAMs) for mGluR2, highlighting the scaffold’s adaptability to opposing receptor effects .
Physicochemical and Pharmacokinetic Properties
- Solubility : Ethylamine derivatives (e.g., the target compound) exhibit moderate aqueous solubility, whereas acylated analogs (e.g., VU0462807) show enhanced solubility due to polar carbonyl groups .
Biological Activity
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, synthesis pathways, and potential therapeutic applications.
- Molecular Formula : C8H14N4
- Molar Mass : 166.22 g/mol
- Density : 1.30 g/cm³ (predicted)
- Boiling Point : 310.6 °C (predicted)
- pKa : 9.39 (predicted)
Antiproliferative Effects
Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine structure, including 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine, exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can significantly inhibit the growth of:
- A549 (lung cancer)
- HT29 (colon cancer)
- MCF7 and MDA-MB 231 (breast cancer)
Among these, the HT29 and MDA-MB 231 cell lines showed the highest susceptibility to the antiproliferative effects of related compounds .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific enzymes and pathways crucial for cancer cell survival and proliferation. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective protein inhibitors that disrupt critical signaling pathways in cancer cells .
Synthesis Pathways
The synthesis of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine typically involves multi-step organic reactions that include cyclocondensation reactions of hydrazinopyrimidines with appropriate electrophiles. This allows for the formation of diverse derivatives with varying biological activities.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on dihydropyrimidine-based compounds bearing pyrazoline moieties, several derivatives were synthesized and screened for their antiproliferative activity. The results indicated that certain compounds exhibited IC50 values less than 10 µM against HT29 and MDA-MB 231 cell lines, demonstrating promising anticancer potential .
Case Study 2: Enzymatic Inhibition
Another study highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting specific enzymes involved in cancer metabolism. The compounds were tested against various targets, revealing significant inhibitory effects that could lead to new therapeutic strategies for cancer treatment .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
|---|---|---|---|
| 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine | C8H14N4 | 166.22 | Antiproliferative |
| Dihydropyrimidine derivative | C12H12N4O | 232.25 | Anticancer activity against breast and colon cancer |
| Pyrazolo[1,5-a]pyrimidine analog | C10H12N4O2 | 220.23 | Selective protein inhibition |
Q & A
Q. Optimization Factors :
| Parameter | Impact | Example |
|---|---|---|
| Temperature | Controls regioselectivity | 80°C for cyclization |
| Solvent | Affects yield and purity | Benzene for silylformamidine reactions |
| Catalyst | Accelerates reaction | Pd/C for hydrogenation |
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ observed at m/z 254.1039 vs. calculated 254.1042) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with a = 7.1709 Å, α = 81.156°) .
- Elemental Analysis : Detects purity (e.g., C: 61.78% found vs. 61.65% calculated) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
SAR studies focus on:
- Core Modifications : Introducing substituents (e.g., chloro, methoxy) at positions 2, 3, or 5 to enhance binding affinity. For example, 4-chlorophenyl groups improve hydrophobic interactions with target proteins .
- Side Chain Variations : Replacing ethanamine with bulkier groups (e.g., phenethyl) to modulate solubility and bioavailability .
- Biological Assays : In vitro testing against cancer cell lines (e.g., MTT assays) or viral proteases (e.g., SARS-CoV-2 PLpro) to correlate structural changes with activity .
Q. Example SAR Data :
| Derivative | Substituent | IC₅₀ (Cancer) | Notes |
|---|---|---|---|
| A | 4-Chlorophenyl | 1.2 µM | Enhanced cytotoxicity |
| B | 3,4-Dimethoxy | 5.8 µM | Improved solubility |
Advanced: What computational strategies are employed to predict binding modes and pharmacokinetics?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- ADMET Prediction : Software such as SwissADME evaluates LogP (lipophilicity) and CYP450 inhibition risks .
Data Contradiction: How should researchers address discrepancies in elemental analysis or spectroscopic data?
- Case Study : In one synthesis, elemental analysis showed C: 61.78% (found) vs. 61.65% (calculated), suggesting trace solvent retention .
- Troubleshooting Steps :
- Repeat purification (e.g., column chromatography with EtOAc/hexane).
- Use TGA to detect residual solvents.
- Cross-validate with HRMS to confirm molecular formula.
Biological Evaluation: What in vitro models are suitable for assessing anticancer activity?
- Cell Lines : Use MCF-7 (breast cancer) or A549 (lung cancer) with MTT assays .
- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V staining) and Western blotting for caspase-3 activation .
- Dose-Response : Test concentrations from 0.1–100 µM; calculate IC₅₀ via nonlinear regression .
Reaction Mechanism: How is the pyrazolo[1,5-a]pyrazine core formed, and what intermediates are involved?
- Proposed Pathway :
- Condensation : 5-Aminopyrazole reacts with β-diketones to form a Schiff base intermediate .
- Cyclization : Intramolecular nucleophilic attack closes the pyrazine ring .
- Aromaticity Stabilization : Loss of H₂O or NH₃ drives the reaction .
- Experimental Validation : Monitor reaction progress via LC-MS and isolate intermediates (e.g., enamine adducts) .
Purification Challenges: What methods resolve issues with low yield or impurity in final products?
- Chromatography : Use silica gel (70–230 mesh) with gradients (e.g., 5→30% MeOH in DCM) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth .
- HPLC : Preparative C18 columns (UV detection at 254 nm) for high-purity isolates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
